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Compound of Interest

Compound Name: CH 5450

Cat. No.: B1684288

Foreword: This document provides a comprehensive technical overview of the chemical and
pharmacological properties of Alectinib, a potent and selective second-generation anaplastic
lymphoma kinase (ALK) inhibitor. The compound, also known by its development code
CH5424802 and brand name Alecensa®, is a significant therapeutic agent in the treatment of
ALK-positive non-small-cell lung cancer (NSCLC).[1][2] This guide is intended for researchers,
scientists, and drug development professionals, offering detailed data on its chemical
properties, mechanism of action, and relevant experimental methodologies.

Chemical Identity and Physicochemical Properties

Alectinib is an organic heterotetracyclic compound with a benzocarbazole core.[1][2] It was
developed by Chugai Pharmaceutical Co. through a structure-based drug design approach to
be a highly potent and selective ALK inhibitor.[1][2]

Chemical Structure and ldentifiers

o |[UPAC Name: 9-Ethyl-6,6-dimethyl-8-[4-(morpholin-4-yl)piperidin-1-yl]-11-ox0-6,11-dihydro-
5H-benzo[b]carbazole-3-carbonitrile[1]

e CAS Number: 1256580-46-7 (Alectinib base), 1256589-74-8 (Alectinib HCI)[1]

e Other Names: CH5424802, RO5424802, AF-802, Alecensa®|[3][4][5]

Physicochemical Data
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The physicochemical properties of Alectinib are critical for its formulation, delivery, and
pharmacokinetic profile. As a Biopharmaceutics Classification System (BCS) class IV drug, it
exhibits low solubility and permeability.[6] The hydrochloride salt is typically used for
pharmaceutical formulations.[1][7]

Property Value References
Molecular Formula C30H34N402 [1][3]
Molecular Weight 482.62 g/mol (base) [11[3]

White to yellow-white lumpy
Appearance ) [1]
powder (hydrochloride salt)

Melting Point 274-276°C [2]
pKa 7.05 [1]
LogP (Predicted) 4.5 [1]
Bioavailability 37% (under fed conditions) [1]

o >99% (Alectinib and its active
Protein Binding metabolite, M4) [1]

Solubility Profile

Alectinib's solubility is pH-dependent, a crucial factor for its absorption in the gastrointestinal
tract. It exhibits higher solubility in acidic conditions and is practically insoluble in water at
neutral and alkaline pH levels.[6][7][8]
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Solvent | Medium Solubility References

) ) Up to 5 mg/mL (with warming);
Dimethyl Sulfoxide (DMSO) [2][9][10]
4500.0 £ 6.1 pg/mL

Methanol 1990.8 + 7.2 pg/mL [10]
Chloroform High solubility [11]
Water <1 mg/mL [2]
Ethanol <1 mg/mL [2]
Aqueous Media (pH 1.2) 0.648 pg/mL (in FaSSGF) [6]
) ~50 pg/mL (Maximum aqueous
Aqueous Media (pH 3.5) N [10]
solubility)

) Very low; drops significantly
Aqueous Media (pH 6.8) o [6][10]
from acidic pH

FaSSGF: Fasted State
Simulated Gastric Fluid

Mechanism of Action and Pharmacology

Alectinib is a potent, ATP-competitive tyrosine kinase inhibitor (TKI) that selectively targets
anaplastic lymphoma kinase (ALK).[3][12][13] In certain cancers, such as NSCLC, a
chromosomal rearrangement leads to the creation of a fusion gene (e.g., EML4-ALK), resulting
in a constitutively active ALK fusion protein that drives tumor cell proliferation and survival.[13]
[14]

Alectinib binds to the ATP-binding site of the ALK kinase domain, inhibiting its
autophosphorylation and subsequent downstream signaling.[13] This blockade affects several
critical pathways responsible for cell growth and survival.[1][15]

ALK Signaling Pathway Inhibition

The inhibition of ALK by Alectinib leads to the downregulation of key signaling cascades,
including:
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o STAT3 Pathway: Alectinib prevents the phosphorylation of STAT3, a key transcription factor
involved in cell proliferation and survival.[1][16]

e PIBK/AKT/mTOR Pathway: This pathway, crucial for cell growth, proliferation, and apoptosis
prevention, is also inhibited upon ALK blockade.[1][14][17]

» RAS/MAPK/ERK Pathway: While some reports suggest Alectinib does not inhibit ERK1/2
phosphorylation, the broader RAS/ERK pathway is a known downstream effector of ALK.[2]
[17][18]

By blocking these pathways, Alectinib effectively induces apoptosis (programmed cell death) in
tumor cells harboring the ALK fusion gene.[1][13] Notably, Alectinib and its major active
metabolite, M4, show similar activity against ALK and are also effective against several mutant
forms of ALK that confer resistance to first-generation inhibitors like crizotinib.[9][12][16]
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Caption: Alectinib inhibits the ALK fusion protein, blocking key downstream signaling pathways.
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Experimental Protocols

This section details methodologies for key experiments related to the synthesis and analysis of
Alectinib.

Synthesis of Alectinib Hydrochloride

The synthesis of Alectinib has been reported through various routes, often involving key steps
like Suzuki-Miyaura cross-coupling and reductive cyclization.[19][20] The final step often
involves converting the Alectinib free base to its more stable hydrochloride salt.

Protocol: Preparation of Alectinib Monohydrochloride Salt[21]

o Dissolution: Dissolve Alectinib free base (9-Ethyl-6,6-dimethyl-8-(4-morpholin-4-yl-piperidin-
1-yl)-11-ox0-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile) in a solvent mixture of methyl
ethyl ketone (10 v/w), water (4 v/w), and acetic acid (3 v/w) at 60°C.

 Acidification: To the dissolved solution, add 2 N hydrochloric acid (1 v/iw) dropwise.
 Stirring: Maintain the reaction mixture at 60°C with stirring for 30 minutes.

» Precipitation: Add ethanol (25 v/w) dropwise to induce precipitation of the hydrochloride salt.
« |solation: Filter the precipitated solid and dry to yield the final product.

e Pulverization (Optional): The resulting monohydrochloride salt can be pulverized using a jet
mill to achieve a desired particle size distribution.[21]

DiEEEEm Stir for 30 min
Alectinib Free Base MEK/Water/Acetic Acid Add 2N HCI o Add Ethanol Filter & Dry Alectinib HCI
60°C) (60°C)

Click to download full resolution via product page

Caption: Workflow for the conversion of Alectinib free base to its hydrochloride salt.

Determination of pH-Dependent Solubility
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The solubility of Alectinib is assessed across a range of pH values to understand its dissolution
characteristics in the gastrointestinal tract.

Protocol: Shake-Flask Method for pH-Solubility Profile[22]

» Media Preparation: Prepare a series of buffers with different pH values (e.g., pH 1.2
HCI/NaCl buffer, pH 4.0 acetate buffer, pH 6.8 phosphate buffer, and distilled water).

o Sample Addition: Add an excess amount of Alectinib hydrochloride powder (e.g., 10 mg) to a
defined volume (e.g., 1 mL) of each test medium in separate vials.

» Equilibration: Agitate the mixtures using a magnetic stirrer or a shaker bath at a constant
temperature (e.g., room temperature or 37°C) for 24 hours to ensure equilibrium is reached.

o Separation: Centrifuge the resulting suspensions at high speed (e.g., 15,000 rpm) for 10
minutes to pellet the undissolved solid.

o Sample Analysis: Carefully collect a known volume of the supernatant, dilute it with an
appropriate solvent (e.g., a 50:50 v/v mixture of water and methanol), and analyze the
concentration of dissolved Alectinib using a validated High-Performance Liquid
Chromatography (HPLC) method with UV detection.[8][10][22]

Stability and Storage

Alectinib hydrochloride is known to be photosensitive, particularly in solution, and can degrade
when exposed to light.[8][10][11] It is also unstable at high temperatures.

e Solid State: As a lyophilized powder, Alectinib is stable for up to 24 months when stored at
-20°C and desiccated.[9] In its solid state, it demonstrates greater stability under light
exposure compared to in solution.[10]

 In Solution: Solutions should be prepared fresh. Stock solutions in DMSO can be stored at
-20°C for up to 3 months, but repeated freeze-thaw cycles should be avoided.[9] The half-life
of Alectinib in solution when exposed to light is approximately 8.5 hours.[10]

Conclusion
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Alectinib (CH5424802) is a meticulously designed ALK inhibitor with a well-defined chemical
profile. Its potent and selective mechanism of action, targeting the core driver of ALK-positive
cancers, has established it as a critical therapeutic agent. Understanding its physicochemical
properties, particularly its pH-dependent solubility and stability, is paramount for optimizing its
formulation, ensuring bioavailability, and advancing future research in targeted cancer therapy.
The experimental protocols outlined herein provide a foundation for the consistent synthesis
and analysis of this important compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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of Alectinib (CH5424802)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1684288#what-are-the-chemical-properties-of-ch-
5450]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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